4-Chloro-5-hydrazinylpyridazin-3-ol
Overview
Description
4-Chloro-5-hydrazinylpyridazin-3-ol, also known as CHP, is an important organic compound used in many scientific research applications. This compound has a wide range of biochemical and physiological effects that make it useful in a variety of lab experiments.
Scientific Research Applications
Synthesis of Antifungal Agents
4-Chloro-5-hydrazinylpyridazin-3-ol: has been utilized in the synthesis of various antifungal agents . The compound serves as a precursor in the preparation of novel pyridazine derivatives, which have shown efficacy against fungal pathogens like G. zeae, F. oxysporum, and C. mandshurica. These derivatives are potential candidates for developing new antifungal medications or agricultural fungicides.
Development of Herbicides
The chemical structure of 4-Chloro-5-hydrazinylpyridazin-3-ol allows for its use in the creation of herbicides . By modifying the compound with different substituents, researchers can develop herbicidal formulations that target specific plant enzymes or growth processes, contributing to the field of agricultural chemistry.
Pharmaceutical Research
In pharmaceutical research, 4-Chloro-5-hydrazinylpyridazin-3-ol is a key intermediate for the synthesis of compounds with potential therapeutic applications . Its hydrazine group is particularly useful for constructing pharmacophores, which are parts of a molecule responsible for its biological activity.
Chemical Synthesis Methodology
This compound is involved in novel chemical synthesis methodologies. For example, it acts as an intermediate in the direct amination of dichloropyridazinones, a process that can be carried out under mild conditions with hydrazine hydrate . This method is valuable for creating a variety of aminated products.
Analytical Chemistry
The compound’s reactivity and structural features make it a candidate for developing analytical reagents . It could be used in the design of chromogenic or fluorogenic probes that react with specific analytes, aiding in the detection and quantification of substances in complex mixtures.
properties
IUPAC Name |
5-chloro-4-hydrazinyl-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-3-2(8-6)1-7-9-4(3)10/h1H,6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGROUYSAFLMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219856 | |
Record name | 4-Chloro-5-hydrazino-3-pyridazinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-hydrazinylpyridazin-3-ol | |
CAS RN |
6959-56-4 | |
Record name | 4-Chloro-5-hydrazino-3-pyridazinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6959-56-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-5-hydrazino-3-pyridazinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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